

physical and chemical properties of disodium malonate

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Compound of Interest

Compound Name: Sodium malonate

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Disodium Malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium malonate, the sodium salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis and biochemistry.[1] With the chemical formula $\text{CH}_2(\text{COONa})_2$, it serves as a fundamental building block for the creation of more complex molecules, including pharmaceuticals and other specialty chemicals.[2][3] Its utility stems from the reactivity of the central methylene group and its properties as an organic salt. In the realm of biochemistry, malonate is recognized as a classical competitive inhibitor of succinate dehydrogenase, a key enzyme in the Krebs cycle, making it a valuable tool for studying cellular metabolism.[2][4] This guide provides an in-depth overview of the core physical and chemical properties of **disodium malonate**, detailed experimental protocols for their characterization, and a summary of its key applications.

Chemical and Physical Properties

Disodium malonate is typically a white to off-white crystalline powder at room temperature.[2][3][5] It is stable under ambient conditions and is incompatible with strong oxidizing agents.[3][6]

General and Physical Data

The fundamental identifying and physical characteristics of **disodium malonate** are summarized below.

Property	Value	Reference(s)
IUPAC Name	Disodium propanedioate	[1][2]
Synonyms	Sodium malonate, Malonic acid disodium salt	[7][8]
CAS Number	141-95-7	[1][2]
Molecular Formula	C ₃ H ₂ Na ₂ O ₄	[2][3]
Molecular Weight	148.02 g/mol	[5][8]
Appearance	White to almost white crystalline powder	[3][5]
State at 25°C	Solid	[2]
Melting Point	>300°C (decomposes)	[9]
Density	1.657 - 2.08 g/cm ³	[2][6]

Solubility and pH

Disodium malonate's ionic nature dictates its solubility profile. It is highly soluble in water but not in nonpolar organic solvents.[1][2] The pH of an aqueous solution is alkaline.

Property	Value	Reference(s)
Water Solubility	148 g/L at 20°C	[3][6]
Solubility in Organic Solvents	Low solubility in nonpolar solvents like alcohols, esters, or benzene	[1][2]
pH	8.0 - 10.0 (50 g/L solution at 25°C)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and verification of **disodium malonate**.

Spectrum Type	Key Peaks / Signals	Reference(s)
Infrared (IR)	Data available from ATR-IR and KBr wafer techniques.	[8]
^1H NMR	Spectrum data is available for malonic acid disodium salt.	[10]

Chemical Reactivity and Applications

Disodium malonate is a key intermediate in various chemical transformations, most notably the malonic ester synthesis, and serves as a tool in biochemical research.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[2] [5] The process leverages the acidity of the α -hydrogens of a malonic ester (like diethyl malonate), which can be deprotonated by a base such as sodium ethoxide to form a stabilized enolate.[11] This enolate acts as a nucleophile, reacting with an alkyl halide in an $\text{S}_{\text{N}}2$ reaction.[3] Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with two additional carbons from the original alkyl halide.[5]



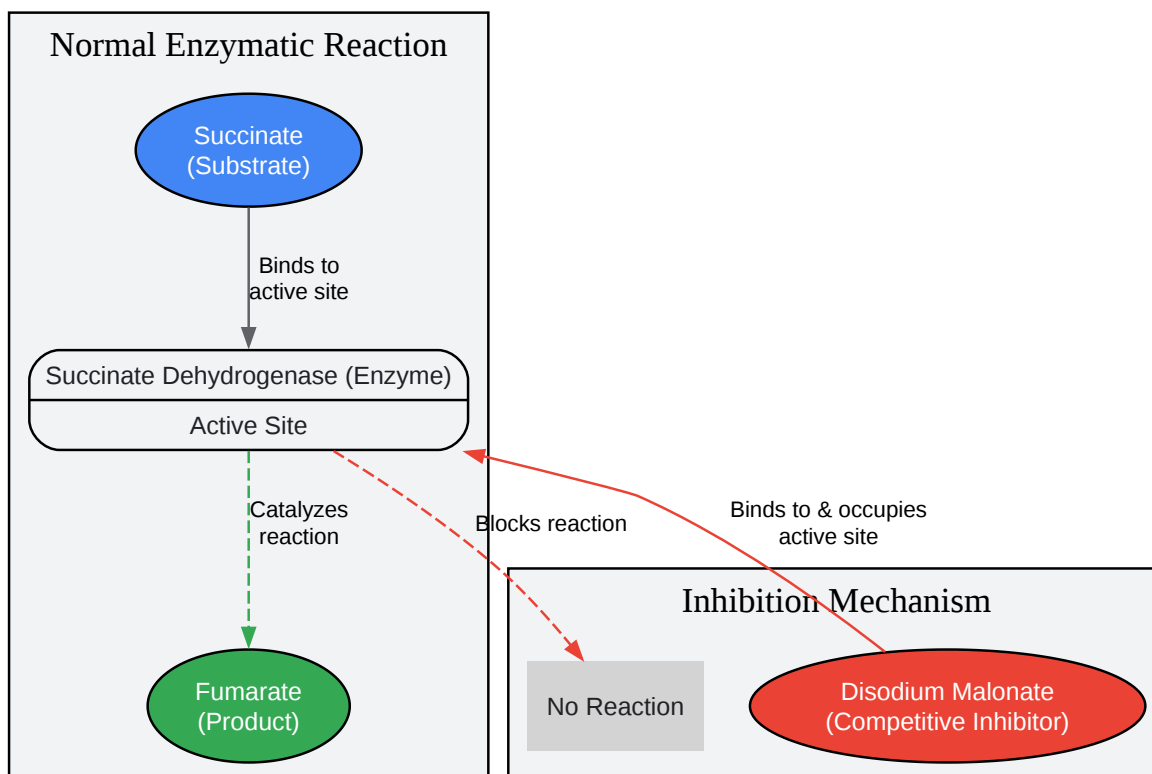
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Workflow for Malonic Ester Synthesis.

Biochemical Inhibition

In biochemistry, malonate is a well-documented competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[2][4] Succinate

dehydrogenase catalyzes the oxidation of succinate to fumarate in the Krebs cycle.[6] Due to its structural similarity to the natural substrate succinate, malonate can bind to the active site of the enzyme.[4][12] However, because it lacks the $-CH_2-CH_2-$ group, it cannot be dehydrogenated, and no reaction occurs.[4] This binding blocks succinate from accessing the active site, thereby inhibiting the enzyme's function and interrupting the Krebs cycle.[12]



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Competitive Inhibition of Succinate Dehydrogenase.

Experimental Protocols

The following protocols describe standard methodologies for determining the key properties of **disodium malonate**.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.[10]

- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer or digital temperature probe.[\[10\]](#)[\[13\]](#)
- Procedure:
 - Ensure the **disodium malonate** sample is a fine, dry powder. If necessary, gently crush any large crystals.
 - Load the capillary tube by pressing the open end into the powder sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.[\[9\]](#)
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[\[10\]](#)
 - Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[\[9\]](#)[\[10\]](#)
 - Record the temperature at which the first droplet of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).[\[14\]](#)
 - The melting point is reported as the range $T_1 - T_2$. For pure substances, this range is typically narrow.[\[15\]](#) Given that **disodium malonate** decomposes at high temperatures, observation of darkening or gas evolution should be noted alongside the temperature.[\[9\]](#)

Aqueous Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound in a specific solvent.[\[16\]](#)[\[17\]](#)

- Apparatus: Analytical balance, volumetric flasks, mechanical shaker or orbital incubator, filtration device (e.g., syringe filters), HPLC-UV or LC-MS for concentration analysis.
- Procedure:
 - Add an excess amount of solid **disodium malonate** to a known volume of purified water (e.g., in a sealed flask or vial). The presence of undissolved solid is essential to ensure

equilibrium is reached with a saturated solution.[18]

- Seal the container and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 20°C).
- Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]
- After agitation, allow the mixture to stand at the same constant temperature to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant liquid using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all solid particles.[19]
- Quantitatively dilute the clear filtrate with a suitable solvent.
- Analyze the concentration of **disodium malonate** in the diluted filtrate using a calibrated analytical method such as HPLC-UV or LC-MS.
- Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.[20]

Infrared (IR) Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid powder with minimal sample preparation.[21][22]

- Apparatus: FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[21]
- Procedure:
 - Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.[23]
 - Place a small amount of the fine **disodium malonate** powder onto the ATR crystal, ensuring the crystal surface is completely covered.[24]

- Apply pressure to the sample using the instrument's pressure clamp to ensure firm and uniform contact between the powder and the crystal surface.[\[25\]](#)
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After the measurement, clean the sample from the crystal surface thoroughly.[\[23\]](#)

^1H NMR Spectrum Acquisition

This protocol is for obtaining a proton NMR spectrum of a water-soluble compound like **disodium malonate**.

- Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., Deuterium Oxide, D_2O).
- Procedure:
 - Accurately weigh approximately 2-10 mg of **disodium malonate**.[\[26\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of D_2O in a small vial. Ensure the sample is fully dissolved.[\[26\]](#) D_2O is used as the solvent to avoid a large, interfering solvent proton signal in the spectrum.[\[27\]](#)
 - If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.[\[26\]](#)
 - Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.
 - The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR data. The resulting spectrum will show the chemical shifts, integration, and multiplicity of the proton signals present in the molecule.

Safety and Handling

Disodium malonate may cause eye, skin, respiratory, and digestive tract irritation.[7] It is recommended to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust, as fine dust clouds can form explosive mixtures with air.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

Disodium malonate is a foundational reagent with well-characterized physical and chemical properties. Its high water solubility, defined crystalline nature, and the reactivity of its corresponding enolate make it invaluable in both synthetic chemistry and as a probe for biochemical pathways. The standardized protocols provided herein offer a basis for the reliable characterization and utilization of this important compound in a research and development setting.

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